2-Methylpropanoyl phosphate(2-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7O5P-2 |
|---|---|
Molecular Weight |
166.07 g/mol |
IUPAC Name |
2-methylpropanoyl phosphate |
InChI |
InChI=1S/C4H9O5P/c1-3(2)4(5)9-10(6,7)8/h3H,1-2H3,(H2,6,7,8)/p-2 |
InChI Key |
NFNSOHPYYIZPLS-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C(=O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Enzymatic Synthesis and Biotransformation Pathways of 2 Methylpropanoyl Phosphate
Biosynthetic Routes to 2-Methylpropanoyl Phosphate (B84403)
The primary route for the synthesis of 2-methylpropanoyl phosphate involves the direct phosphorylation of its corresponding carboxylic acid, 2-methylpropanoate (B1197409) (isobutyrate). This reaction is catalyzed by a specific class of enzymes known as acyl-phosphate-forming kinases.
Branched-Chain Fatty Acid Kinase (EC 2.7.2.14) Catalysis of 2-Methylpropanoate Phosphorylation
The key enzyme responsible for the synthesis of 2-methylpropanoyl phosphate is branched-chain-fatty-acid kinase (EC 2.7.2.14), also known as isobutyrate kinase. asm.orgnih.gov This enzyme catalyzes the transfer of a phosphoryl group from a nucleoside triphosphate, typically ATP, to 2-methylpropanoate, yielding 2-methylpropanoyl phosphate and ADP. The reaction is as follows:
ATP + 2-methylpropanoate ⇌ ADP + 2-methylpropanoyl phosphate nih.gov
This enzymatic activity was notably characterized in Spirochaeta sp. MA-2, an anaerobic spirochete that ferments branched-chain amino acids like valine, leucine, and isoleucine, leading to the production of 2-methylpropanoate (from valine), 3-methylbutanoate (isovalerate), and 2-methylbutanoate, respectively. asm.org In this organism, the branched-chain fatty acid kinase plays a vital role in generating ATP through substrate-level phosphorylation, which is crucial for cell survival, especially under conditions of growth substrate starvation. asm.org
Research has shown that this kinase exhibits activity with a range of branched-chain and short-chain fatty acids. A study on the enzyme from Spirochaeta sp. MA-2 demonstrated its ability to phosphorylate several substrates, highlighting its specificity for branched-chain structures but also its capacity to act on some straight-chain fatty acids. asm.org
Table 1: Substrate Specificity of Branched-Chain Fatty Acid Kinase from Spirochaeta sp. MA-2
| Substrate | Relative Activity (%) |
|---|---|
| 2-Methylpropanoate (Isobutyrate) | 100 |
| 3-Methylbutanoate (Isovalerate) | Not specified |
| 2-Methylbutanoate | Not specified |
| Butyrate (B1204436) | Active |
| Valerate | Active |
| Propionate | Active |
| Acetate (B1210297) | Not a substrate |
Data sourced from Harwood & Canale-Parola (1982). asm.org
The molecular weight of the branched-chain fatty acid kinase from this spirochete was determined to be approximately 76,000 daltons. asm.org Its specificity and kinetic properties distinguish it from other acetate kinase isozymes found in the same organism. asm.org
Investigation of Related Phosphotransferase Activities
While branched-chain fatty acid kinase is the primary enzyme for 2-methylpropanoyl phosphate synthesis, other related phosphotransferases can also catalyze the formation of acyl phosphates from various carboxylic acids. These enzymes are part of a broader family of kinases that activate carboxylates for subsequent metabolic reactions.
One such related enzyme is butyrate kinase (EC 2.7.2.7) . Butyrate kinase is known to catalyze the reversible phosphorylation of butyrate to butyryl phosphate. In some bacteria, this pathway is a key component of butyrate synthesis, leading to ATP production. nih.gov While its primary substrate is butyrate, some butyrate kinases may exhibit broader substrate specificity and could potentially act on 2-methylpropanoate, although this is less efficient.
Another relevant system is the fatty acid kinase (Fak) system found in bacteria like Staphylococcus aureus. This is a two-component system, consisting of an ATP-binding protein (FakA) and a fatty acid-binding protein (FakB). nih.govbiorxiv.org The FakB protein binds the fatty acid and presents it to FakA for phosphorylation. S. aureus has two FakB proteins with different specificities: FakB1 prefers saturated fatty acids, while FakB2 has a preference for unsaturated fatty acids. nih.gov This system is crucial for the incorporation of host-derived fatty acids into the bacterial cell membrane. While primarily studied for longer-chain fatty acids, the principle of a two-component kinase system represents another strategy for acyl phosphate formation.
The phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) in bacteria is another example of a complex phosphotransfer cascade, though it is primarily involved in sugar transport and phosphorylation. nih.gov It demonstrates the modular nature of phosphotransferase systems in bacterial metabolism.
Enzymatic Interconversion and Turnover Mechanisms of Acyl Phosphates
Acyl phosphates, including 2-methylpropanoyl phosphate, are high-energy molecules that are typically not stable end-products but rather reactive intermediates in metabolic pathways. libretexts.org Their high reactivity makes them potent acyl donors for various nucleophilic substitution reactions. libretexts.org
The primary turnover mechanism for 2-methylpropanoyl phosphate involves its conversion to other acyl derivatives, most notably thioesters. In a typical biochemical reaction, an activated carboxylate in the form of an acyl phosphate reacts with a thiol nucleophile. libretexts.org A prominent example is the reaction with Coenzyme A (CoA) , a key carrier of acyl groups in metabolism. libretexts.org The reaction would proceed as follows:
2-Methylpropanoyl phosphate + CoA-SH → 2-Methylpropanoyl-CoA + Pi
This conversion to the corresponding acyl-CoA is a common fate for acyl phosphates. The resulting 2-methylpropanoyl-CoA can then enter various metabolic pathways, such as the synthesis of branched-chain fatty acids or other complex lipids. nih.gov
The turnover of acyl phosphates can also occur through the transfer of the acyl group to other acceptors. For instance, an activated acyl group can be transferred to an amine to form an amide or to an alcohol to form an ester. libretexts.org These reactions are fundamental in the biosynthesis of a wide range of cellular molecules.
Furthermore, the formation of acyl phosphates is a reversible process. The enzyme can catalyze the reverse reaction, transferring the phosphate group from the acyl phosphate to ADP to generate ATP. This is a critical step in substrate-level phosphorylation, where the energy stored in the high-energy acyl phosphate bond is conserved in the form of ATP. asm.org This reversibility is central to the role of enzymes like branched-chain fatty acid kinase in the energy metabolism of fermentative bacteria. asm.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-Methylpropanoyl phosphate(2-) |
| 2-Methylpropanoate |
| 3-Methylbutanoate |
| 2-Methylbutanoate |
| Pentanoate |
| Butanoate |
| Propanoate |
| ATP |
| ADP |
| Acetate |
| Butyrate |
| Valerate |
| Butyryl phosphate |
| Coenzyme A |
| 2-Methylpropanoyl-CoA |
Metabolic Pathway Integration and Biological Significance of 2 Methylpropanoyl Phosphate
Central Role in Branched-Chain Amino Acid Catabolism
2-Methylpropanoyl phosphate (B84403) holds a significant position as an intermediate in the breakdown of essential branched-chain amino acids (BCAAs). Its formation and subsequent reactions are critical steps in the metabolic pathways that process these vital nutrients.
Intermediacy within Valine, Leucine, and Isoleucine Degradation Pathways
The catabolism of the three essential branched-chain amino acids—valine, leucine, and isoleucine—initiates in the muscle tissue and provides NADH and FADH2, which are crucial for ATP production. nih.gov The initial two steps of degradation are common for all three amino acids, utilizing the same enzymes. nih.gov The first step involves transamination by a single BCAA aminotransferase, where α-ketoglutarate accepts the amine group, resulting in the formation of three distinct α-keto acids. nih.gov These α-keto acids are then oxidized by a common branched-chain α-keto acid dehydrogenase (BCKD) to produce their corresponding CoA derivatives. nih.gov Specifically, isobutyryl-CoA is generated from valine, isovaleryl-CoA from leucine, and alpha-methylbutyryl-CoA from isoleucine. nih.gov
Following these initial shared steps, the degradation pathways diverge. Leucine is ultimately converted into acetyl-CoA and acetoacetate, classifying it as a strictly ketogenic amino acid. nih.gov Isoleucine is broken down into acetyl-CoA and succinyl-CoA, making it both glucogenic and ketogenic. nih.gov Valine's catabolism leads to the formation of propionyl-CoA, which is subsequently converted to succinyl-CoA. nih.gov In the liver, the end products of BCAA catabolism can be directed towards the synthesis of ketone bodies or glucose, depending on the body's metabolic state. nih.gov
Recent research has highlighted the importance of BCAA catabolism in various physiological and pathological conditions. For instance, studies have shown that BCAA catabolism is significantly rewired during the alternative activation of macrophages, suggesting a role in the immune response. nih.gov Furthermore, dysregulation of the valine, leucine, and isoleucine degradation pathway has been observed in colorectal cancer, with increased levels of these amino acids in tumor tissues. nih.gov
Enzymatic Transfer of the 2-Methylpropanoyl Moiety by Dihydrolipoyl Transacylases
The branched-chain α-keto acid dehydrogenase (BCKDH) complex plays a pivotal role in the irreversible catabolism of BCAAs. This multienzyme complex is responsible for the oxidative decarboxylation of the branched-chain α-keto acids derived from valine, leucine, and isoleucine. nih.gov The E2 component of this complex, dihydrolipoyl transacylase, facilitates the transfer of the acyl group, such as the 2-methylpropanoyl moiety derived from valine, to coenzyme A (CoA). nih.gov
The activity of the BCKDH complex is tightly regulated through a phosphorylation/dephosphorylation cycle. nih.gov A specific kinase, branched-chain α-keto acid dehydrogenase kinase (BDK), phosphorylates and inactivates the E1 subunit of the complex. nih.gov Conversely, a phosphatase, protein phosphatase 2Cm (PP2Cm), dephosphorylates and reactivates the complex. nih.gov This regulatory mechanism allows for the fine-tuning of BCAA catabolism in response to various physiological signals.
Broader Implications in Cellular Phosphate Metabolism
Beyond its specific role in BCAA breakdown, 2-methylpropanoyl phosphate is also involved in the broader network of cellular phosphate metabolism, participating in energy transfer and regulatory processes.
Participation in Phosphoryl Transfer Reactions within Core Metabolic Networks
Phosphoryl transfer reactions are fundamental to numerous biological processes, including energy metabolism, signal transduction, and the synthesis of essential biomolecules. nih.govnih.gov These reactions involve the transfer of a phosphoryl group from a donor molecule to an acceptor. libretexts.org 2-Methylpropanoyl phosphate, as an acyl phosphate, can participate in these reactions, potentially acting as a high-energy phosphate donor. The energy stored in its anhydride (B1165640) bond can be utilized to phosphorylate other molecules, thereby influencing various metabolic pathways.
The mechanism of phosphoryl transfer can proceed through different pathways, including concerted (SN2-like), associative (addition-elimination), or dissociative (SN1-like) mechanisms. libretexts.org In biological systems, these reactions are often facilitated by enzymes that bind magnesium ions, which enhances the electrophilicity of the phosphorus atom. libretexts.org
Role in Microbial Metabolic Processes and Phosphorus Cycling
Microorganisms play a crucial role in the global phosphorus cycle, transforming various organic and inorganic phosphorus compounds. nih.gov In some bacteria, the metabolism of reduced phosphorus compounds, such as phosphonates, is a significant process. nih.gov While direct evidence for the widespread use of 2-methylpropanoyl phosphate by microbes is still emerging, the ability of some bacteria to utilize phosphonates suggests that similar acyl phosphates could also be part of their metabolic repertoire. frontiersin.org
The cycling of phosphorus between oxidized (phosphate) and reduced (phosphite) forms is a more ancient and widespread process than previously thought. energy.gov Microbes capable of dissimilatory phosphite (B83602) oxidation (DPO) can gain energy from this process, which has implications for our understanding of biogeochemical cycles. energy.gov The involvement of various phosphorylated intermediates in these microbial pathways highlights the diverse roles of phosphate compounds in cellular metabolism and environmental processes.
Connectivity to Other Phosphorylated Intermediates and Regulatory Networks
Furthermore, the integration of BCAA catabolism with central carbon metabolism means that intermediates like 2-methylpropanoyl phosphate can influence pathways such as the citric acid cycle and gluconeogenesis. nih.gov The intricate connections between these metabolic pathways are essential for maintaining cellular homeostasis and responding to changing environmental conditions. nih.gov The study of these networks continues to reveal the complex and highly regulated nature of cellular metabolism.
Molecular Enzymology and Substrate Specificity of 2 Methylpropanoyl Phosphate Interactions
Enzymatic Catalysis Involving 2-Methylpropanoyl Phosphate (B84403)
The formation and hydrolysis of 2-methylpropanoyl phosphate are key enzymatic processes. The formation is often catalyzed by kinases that transfer a phosphate group from a donor, typically ATP, to 2-methylpropanoate (B1197409) (isobutyrate). The reverse reaction, the hydrolysis of the acyl phosphate, is catalyzed by acylphosphatases.
Principles of Phosphate Bond Hydrolysis and Transfer in Biological Systems
The hydrolysis of the phosphoanhydride bond in 2-methylpropanoyl phosphate is a thermodynamically favorable process, releasing a significant amount of free energy. This high-energy nature of the acyl phosphate bond is what makes it an effective "activated" form of the carboxylate. libretexts.org The activation is typically achieved through the transfer of a phosphate group from ATP, an energetically "uphill" reaction that is coupled to the energetically "downhill" hydrolysis of ATP. libretexts.org
The reactivity of the acyl phosphate is enhanced within an enzyme's active site. The presence of divalent metal ions, such as Mg2+, can stabilize the negative charges on the phosphate group, making it a better leaving group. libretexts.org Furthermore, the enzyme's active site can position the acyl phosphate and the attacking nucleophile (e.g., a water molecule or another substrate) in an optimal orientation for the reaction to occur, thereby lowering the activation energy. jackwestin.comlibretexts.org
The transfer of the phosphate group in biological systems is a fundamental process. In the context of 2-methylpropanoyl phosphate, this can involve the transfer of the entire 2-methylpropanoyl group to an acceptor molecule, with the phosphate acting as a leaving group, or the transfer of the phosphate group itself. The specific reaction depends on the enzyme and the metabolic pathway involved.
Substrate Specificity Profiles of Related Phosphotransferases
The ability of enzymes to distinguish between different substrates is crucial for metabolic regulation. This specificity is determined by the precise three-dimensional structure of the enzyme's active site.
Analysis of Enzyme Recognition for Acyl Phosphate Structures
Enzymes that interact with acyl phosphates exhibit a range of specificities for the acyl portion of the molecule. For instance, in Staphylococcus aureus, there are two distinct fatty acid binding proteins (FakB1 and FakB2) that are part of the fatty acid kinase system. FakB1 shows a preference for saturated fatty acids, including branched-chain fatty acids, while FakB2 preferentially binds unsaturated fatty acids. pnas.org This demonstrates that even within the same organism, enzymes have evolved to recognize and process different types of acyl chains.
Studies on acyl-CoA synthetases, which also activate carboxylates, have shown that a single amino acid residue can be a key determinant of substrate specificity. For example, a tryptophan residue in the active site of some acetyl-CoA synthetases acts as a "gatekeeper," sterically hindering the binding of acyl groups larger than acetate (B1210297). nih.gov Mutation of this residue to a smaller one, like glycine, allows the enzyme to accommodate a wider range of substrates, including branched-chain fatty acids. nih.gov
In the case of acylphosphatases, while the primary binding determinant is the phosphate moiety, the structure of the acyl group does influence the catalytic rate. nih.gov This suggests that while the enzyme can bind a variety of acyl phosphates, the precise fit of the acyl chain within the active site affects the efficiency of catalysis.
| Enzyme | Substrate Preference | Key Structural Determinant |
| S. aureus FakB1 | Saturated and branched-chain fatty acids | Not fully elucidated, but distinct from FakB2 |
| S. aureus FakB2 | Unsaturated fatty acids | Not fully elucidated, but distinct from FakB1 |
| Acetyl-CoA Synthetase (some) | Acetate | Tryptophan residue in the active site |
Structural Determinants of Ligand Binding in Acyl Phosphate-Utilizing Enzymes
The three-dimensional structure of an enzyme's active site dictates its substrate specificity. For acylphosphatases, the active site is a pocket that accommodates the acyl phosphate substrate. nih.govnih.gov The binding is primarily mediated by interactions between the phosphate group and positively charged or polar amino acid residues in the active site. nih.gov The crystal structure of bovine testis acylphosphatase shows a phosphate-binding loop that is crucial for stabilizing the substrate. nih.gov
In the more complex fatty acid kinase system of S. aureus, the FakA protein has distinct domains for ATP binding and for interacting with the FakB protein. scienceopen.combiorxiv.org The FakB protein, in turn, has a hydrophobic pocket that binds the fatty acid chain. The specificity for different fatty acids arises from the shape and chemical nature of this binding pocket. pnas.org The interaction between FakA and FakB is thought to correctly position the bound fatty acid for phosphorylation by ATP. biorxiv.org
The general principle of enzyme-substrate recognition involves a combination of shape complementarity and favorable chemical interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic interactions) between the substrate and the amino acid residues in the active site. jackwestin.comlibretexts.orgsavemyexams.com For 2-methylpropanoyl phosphate, the branched methyl group would require a binding pocket that can accommodate this feature, distinguishing it from linear acyl phosphates.
Advanced Analytical and Spectroscopic Approaches for 2 Methylpropanoyl Phosphate Research
Spectroscopic Characterization Techniques in Biochemical Contexts
Spectroscopy is a cornerstone in the analysis of biochemical reactions, allowing for the detailed investigation of molecular structure and dynamics. For a molecule like 2-methylpropanoyl phosphate(2-), specific spectroscopic techniques are indispensable for confirming its identity and understanding its role as a reaction intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise atomic structure of molecules in solution. bbhegdecollege.com For intermediates such as 2-methylpropanoyl phosphate(2-), NMR provides unambiguous evidence of its formation and structure. semanticscholar.org One-dimensional (1D) NMR experiments, such as ¹H, ¹³C, and ³¹P NMR, offer primary structural information. The ³¹P NMR spectrum is particularly diagnostic, showing a characteristic chemical shift for the phosphate (B84403) group, which is distinct from other phosphorylated metabolites.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the isobutyryl moiety of the molecule. st-andrews.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of the carbon backbone. nih.govst-andrews.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. It is instrumental in connecting the isobutyryl carbonyl group to the phosphate moiety by observing a correlation between the methine proton (CH) and the carbonyl carbon, as well as potential correlations to the phosphate group. nih.govst-andrews.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): While more critical for stereochemical analysis of larger molecules, NOESY can confirm spatial proximities within the intermediate. ipb.pt
By combining these NMR methods, a complete and unambiguous structural assignment of 2-methylpropanoyl phosphate(2-) can be achieved, confirming its identity when formed in a reaction mixture. semanticscholar.orgst-andrews.ac.uk
Table 1: Application of NMR Techniques for 2-Methylpropanoyl Phosphate(2-) Structural Elucidation
| NMR Experiment | Information Gained | Relevance to 2-Methylpropanoyl Phosphate(2-) |
| ¹H NMR | Provides information on the number, environment, and connectivity of protons. | Identifies the methyl and methine protons of the isobutyryl group. |
| ¹³C NMR | Shows the chemical environment of each carbon atom. | Assigns the carbonyl, methine, and methyl carbons. |
| ³¹P NMR | Detects the phosphorus nucleus, highly sensitive to its chemical environment. | Confirms the presence of the phosphate group and its bonding state (e.g., acyl phosphate). |
| COSY | Reveals proton-proton (¹H-¹H) coupling networks. | Establishes the connectivity between the methine proton and the methyl protons. |
| HSQC/HETCOR | Correlates protons with their directly attached carbons (¹H-¹³C). nih.gov | Links the proton signals to their corresponding carbon signals in the isobutyryl group. |
| HMBC | Shows correlations between protons and carbons over multiple bonds (2-4 bonds). nih.gov | Crucially links the isobutyryl moiety to the phosphate group via the carbonyl carbon. |
Mass Spectrometry (MS) for Reaction Monitoring and Metabolite Identification
Mass spectrometry (MS) is an essential tool for identifying metabolites and monitoring their abundance with high sensitivity and specificity. nih.gov Coupled with liquid chromatography (LC-MS), it is a cornerstone of metabolomics and biochemical research.
For reaction monitoring, LC-MS can track the appearance of the 2-methylpropanoyl phosphate(2-) ion and the disappearance of reactants over time. A highly sensitive technique known as Multiple Reaction Monitoring (MRM) is particularly well-suited for this purpose. nih.govnih.gov In an MRM experiment, a specific parent ion (the molecular ion of 2-methylpropanoyl phosphate(2-)) is selected and fragmented, and a specific fragment ion is then monitored. This highly specific transition provides excellent signal-to-noise and allows for accurate quantification even in complex biological matrices. nih.gov
In the context of metabolite identification from a biological sample, untargeted metabolomic profiling using high-resolution mass spectrometry (HRMS), such as on Orbitrap or Time-of-Flight (TOF) instruments, is employed. nih.govnih.gov The accurate mass measurement provided by HRMS allows for the determination of the elemental formula of a detected ion, which can be matched to 2-methylpropanoyl phosphate(2-) (C₄H₇O₅P²⁻). nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the ion, and the resulting fragmentation pattern serves as a structural fingerprint to confirm the metabolite's identity. youtube.com
Table 2: Mass Spectrometry Parameters for 2-Methylpropanoyl Phosphate(2-) Analysis
| Parameter | Description | Typical Value/Method for 2-Methylpropanoyl Phosphate(2-) |
| Ionization Mode | The method used to generate ions. | Negative Ion Mode Electrospray Ionization (ESI-) is preferred due to the two negative charges on the phosphate group. |
| Parent Ion (m/z) | The mass-to-charge ratio of the intact molecule. | For the singly protonated species [M-H]⁻, the expected m/z would be approximately 167.01. The doubly charged ion [M]²⁻ would be at m/z 83.00. nih.gov |
| Fragmentation (MS/MS) | Collision-Induced Dissociation (CID) of the parent ion to produce characteristic fragment ions. | Expected fragments would include the loss of the isobutyryl group, and ions corresponding to the phosphate moiety (e.g., PO₃⁻ at m/z 79). |
| Detection Method | The technique used to monitor and quantify the ions. | Multiple Reaction Monitoring (MRM) for targeted quantification; Full scan on a high-resolution mass spectrometer (e.g., Orbitrap, TOF) for untargeted identification. nih.govnih.govnih.gov |
Fourier Transform Infrared (FT-IR) Spectroscopy in Mechanistic Studies
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. It is a valuable tool for identifying functional groups and observing changes in chemical bonding during a reaction. researchgate.netresearchgate.net In mechanistic studies involving 2-methylpropanoyl phosphate(2-), FT-IR can be used to monitor the reaction progress by observing the appearance or disappearance of key vibrational bands. nih.gov
The formation of the acyl phosphate linkage creates characteristic absorption peaks. Key spectral regions of interest would include:
C=O Stretch: The carbonyl group of the isobutyryl moiety will have a strong absorption band, typically in the region of 1700-1750 cm⁻¹. The exact position can provide information about the electronic environment of the carbonyl group.
P=O Stretch: The phosphoryl group will exhibit a strong stretching vibration, often found in the 1200-1300 cm⁻¹ region.
P-O-C Stretch: The stretching vibrations of the phosphate-oxygen-carbon linkage would appear in the fingerprint region, typically around 1000-1150 cm⁻¹.
By monitoring the intensity of these bands over the course of a reaction, researchers can gain insights into the kinetics and mechanism of the formation or cleavage of 2-methylpropanoyl phosphate(2-). nih.gov Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant for analyzing biological or aqueous samples. nih.gov
Chromatographic Methods for Separation and Quantification in Biological Samples
Due to its polar and charged nature, 2-methylpropanoyl phosphate(2-) requires specialized chromatographic techniques for effective separation from the complex mixture of metabolites found in biological samples. nih.gov Standard reversed-phase chromatography is generally unsuitable.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining and separating very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This allows for the retention of polar analytes like acyl phosphates while more nonpolar matrix components elute early. nih.govnih.gov
Ion-Exchange Chromatography (IEX): Given its two negative charges, anion-exchange chromatography is a highly effective method for separating 2-methylpropanoyl phosphate(2-). The separation is based on the reversible interaction between the negatively charged phosphate group and the positively charged stationary phase. nih.gov
Ion-Pairing Chromatography: This technique can be used with reversed-phase columns. An ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt) is added to the mobile phase. It forms a neutral ion pair with the negatively charged analyte, allowing it to be retained and separated by the nonpolar stationary phase. nih.gov
For quantification, these separation methods are typically coupled to a mass spectrometer (LC-MS) or an automated phosphorus analyzer. nih.gov The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it corrects for variations in sample extraction, chromatographic separation, and MS ionization efficiency. nih.govnih.gov
Enzymatic Assays and Kinetic Analysis for Reaction Rate Determination
To understand the biochemical relevance of 2-methylpropanoyl phosphate(2-), it is essential to determine the rates of the enzymatic reactions that produce or consume it. This is achieved through enzymatic assays and kinetic analysis. nih.gov
The rate of an enzymatic reaction involving 2-methylpropanoyl phosphate(2-) can be measured either directly or indirectly. A direct assay might monitor the change in concentration of the acyl phosphate itself using LC-MS. However, continuous monitoring is often more conveniently achieved with a coupled spectrophotometric assay.
In a coupled assay, the product of the primary reaction is used as a substrate for a second, "coupling" enzyme that produces a change in absorbance or fluorescence. For example, if a reaction releases inorganic phosphate (Pi) from 2-methylpropanoyl phosphate(2-), this Pi can be detected using a colorimetric method, such as the malachite green assay, which forms a colored complex with phosphate. epa.gov
By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters can be determined by fitting the data to the Michaelis-Menten equation. nih.govnih.gov
Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an indicator of the enzyme's affinity for the substrate.
Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
k₋ (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time.
k₋/Kₘ (Catalytic Efficiency): A measure of how efficiently an enzyme converts a substrate to a product. nih.gov
These kinetic parameters are fundamental for understanding the role of 2-methylpropanoyl phosphate(2-) within a metabolic network and for characterizing the enzymes that interact with it. nih.gov
Theoretical and Computational Chemistry for 2 Methylpropanoyl Phosphate Systems
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic interactions between enzymes and their substrates, such as 2-methylpropanoyl phosphate (B84403). nih.govnih.govyoutube.com These simulations model the movement of atoms over time, offering a detailed view of the conformational changes and binding events that occur during enzymatic catalysis. nih.gov
MD simulations have been instrumental in understanding how enzymes recognize and bind their specific substrates. nih.gov By simulating the enzyme-substrate complex, researchers can identify key amino acid residues that are crucial for binding and catalysis. nih.govnih.gov For instance, simulations can reveal the hydrogen bonding networks and electrostatic interactions that stabilize the substrate in the active site. nih.govnih.gov
In the context of acyl-enzyme intermediates, MD simulations have been used to study their stability and the subsequent deacylation step. nih.gov These simulations can track the movement of water molecules within the active site and assess their role in the hydrolysis of the acyl-enzyme bond. nih.gov Furthermore, MD simulations can shed light on the flexibility of different parts of the enzyme and how this flexibility contributes to the catalytic process. nih.gov
Table 2: Insights from Molecular Dynamics Simulations of Enzyme-Acyl Phosphate Systems
| Simulation Focus | Key Insights | References |
| Acyl-Enzyme Complex | Revealed the positioning of hydrolytic water molecules and the flexibility of the active site. | nih.gov |
| Enzyme-Substrate Binding | Identified key residues and epistatic interactions involved in substrate binding and catalysis. | nih.gov |
| Role of Active Site Residues | Elucidated the role of specific amino acid residues and the cofactor in PLP-dependent enzymes. | nih.gov |
| Conformational Dynamics | Showed that protein compactness did not significantly change upon ligand binding in certain enzyme systems. | nih.gov |
Computational Design Principles for Modulating Enzyme Activity and Specificity
Computational methods are increasingly being used not only to understand but also to engineer enzymes with modified or novel activities and specificities. nih.govmit.eduijeat.orgnih.gov This field of computational enzyme design leverages our understanding of protein structure and function to create biocatalysts with desired properties. researchgate.netresearchgate.net
One major goal of computational enzyme design is to enhance enzyme stability. nih.gov By analyzing the protein structure, computational algorithms can identify mutations that are predicted to increase the stability of the enzyme without compromising its catalytic activity. These predictions can then be tested experimentally. nih.gov Another key area is the redesign of enzyme specificity. researchgate.net Computational approaches can be used to screen for mutations that favor the binding of a new substrate or alter the regioselectivity of a reaction. mit.eduresearchgate.net
The process often involves creating a "theozyme," which is a theoretical model of the active site and transition state for the desired reaction. ijeat.org This model is then used to search for protein scaffolds that can accommodate the theozyme and position the catalytic residues correctly. nih.gov Machine learning techniques are also being integrated into computational design strategies to identify promising mutants from large sequence spaces. mit.edu
Future Research Trajectories and Methodological Innovations for 2 Methylpropanoyl Phosphate
Development of Novel Biochemical Probes and Enzyme Inhibitors
The development of sophisticated molecular tools is crucial for elucidating the specific functions of 2-methylpropanoyl phosphate (B84403) and the enzymes that metabolize it. Future research is focused on creating highly specific biochemical probes and enzyme inhibitors.
Biochemical Probes:
The transient nature of acyl phosphates like 2-methylpropanoyl phosphate makes them challenging to study directly within a complex cellular environment. To overcome this, researchers are designing advanced biochemical probes. A promising strategy involves the use of tagged acyl phosphate probes (TAPPs). These probes often consist of a nucleotide or a similar guiding molecule covalently linked to an acyl group, which in turn is attached to a detectable tag (like biotin (B1667282) or a fluorophore) via a linker. For instance, ATP and ADP acyl phosphate probes have been successfully used to explore the active sites of kinases. These probes bind to the ATP-binding domain, positioning the reactive acyl phosphate group near a conserved lysine (B10760008) residue. This leads to a covalent modification of the enzyme, allowing for its subsequent identification and analysis.
Future probes targeting enzymes that specifically recognize the isobutyryl moiety could be developed. These probes would enable researchers to:
Identify and isolate enzymes that bind to or are modified by 2-methylpropanoyl phosphate.
Visualize the subcellular localization of these enzymatic activities.
Quantify the dynamics of 2-methylpropanoyl phosphate-protein interactions in real-time.
Another avenue of research is the use of phosphate analogues as mechanistic probes. Analogues where the phosphate oxygen is replaced, such as with fluorine (fluorophosphonates), can create more stable molecules that mimic the substrate or transition state, aiding in the study of enzyme mechanisms without being rapidly hydrolyzed.
Enzyme Inhibitors:
The rational design of enzyme inhibitors is a powerful approach for dissecting metabolic pathways and can serve as a starting point for therapeutic development. For enzymes that process 2-methylpropanoyl phosphate, inhibitors can be designed based on several principles:
Competitive Inhibitors: These molecules are structurally similar to 2-methylpropanoyl phosphate and compete for the same active site on an enzyme. Their effectiveness is often described by the inhibition constant (Ki), which reflects the binding affinity of the inhibitor.
Mechanism-Based Inhibitors: Also known as suicide inactivators, these are unreactive molecules that are converted into highly reactive inhibitors by the target enzyme's own catalytic mechanism. This approach offers high specificity.
Allosteric Inhibitors: These inhibitors bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity.
Phosphonate-based molecules, which are more stable to hydrolysis than their phosphate counterparts, are particularly promising for developing potent and specific inhibitors of phosphate-metabolizing enzymes. Structure-based design, which utilizes the three-dimensional structure of the target enzyme, allows for the creation of inhibitors with high selectivity and potency. By combining computational modeling with biochemical testing, novel inhibitors can be identified and optimized.
| Inhibitor Design Strategy | Description | Key Parameters | Potential Application for 2-Methylpropanoyl Phosphate Research |
| Competitive Inhibition | Inhibitor resembles the substrate and binds to the active site. | Ki, IC50 | To specifically block enzymes that utilize 2-methylpropanoyl phosphate, helping to determine their downstream effects. |
| Mechanism-Based Inhibition | Inhibitor is activated by the target enzyme, leading to irreversible inactivation. | k_inact, K_I | To create highly specific tools for permanently disabling enzymes in the 2-methylpropanoyl phosphate pathway. |
| Structure-Based Design | Utilizes the 3D structure of the enzyme to design complementary inhibitors. | Binding energy, conformational changes | To develop highly selective inhibitors for individual enzymes that interact with 2-methylpropanoyl phosphate. |
| Phosphonate Analogues | Stable mimics of phosphate esters that can act as competitive inhibitors or transition-state analogues. | pKa, bond angles | To create stable inhibitors that resist degradation and provide prolonged inhibition for in vitro and in vivo studies. |
Systems Biology Approaches for Network-Level Understanding of Acyl Phosphate Metabolism
To comprehend the full biological significance of 2-methylpropanoyl phosphate, it is essential to move beyond the study of individual enzymes and reactions. Systems biology offers a holistic framework to understand how this molecule fits into the complex, interconnected network of cellular metabolism.
Multi-Omics Integration:
A key strategy in systems biology is the integration of multiple "omics" datasets. This approach combines information from different molecular levels to build a comprehensive model of cellular function. For acyl phosphate metabolism, this would involve:
Genomics: Identifying the genes that encode for enzymes involved in the synthesis, breakdown, and utilization of 2-methylpropanoyl phosphate and other acyl phosphates.
Transcriptomics: Measuring the expression levels of these genes under various conditions to understand how the metabolic network is regulated at the transcriptional level.
Proteomics: Quantifying the abundance of the corresponding enzymes and their post-translational modifications, which directly reflects the cell's metabolic capacity.
Metabolomics: Directly measuring the concentrations of 2-methylpropanoyl phosphate, its precursors (like isobutyrate), and downstream products to observe the actual metabolic state of the cell.
By integrating these datasets, researchers can uncover correlations and causal relationships that would be missed by studying each level in isolation. For example, an increase in the transcript for an acyl-CoA synthetase might be correlated with a subsequent increase in the corresponding acyl phosphate, providing evidence for the enzyme's function in vivo.
Metabolic Flux Analysis:
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. By using stable isotope tracers (e.g., ¹³C-labeled valine, a precursor to isobutyrate), researchers can follow the path of atoms through the metabolic network. This allows for the precise calculation of how much 2-methylpropanoyl phosphate is being produced and consumed through various pathways.
MFA can provide critical insights into:
The relative importance of different pathways for the synthesis of 2-methylpropanoyl phosphate.
How metabolic fluxes through the acyl phosphate network are redirected in response to genetic or environmental changes.
The interplay between branched-chain amino acid catabolism (which produces the isobutyryl group) and other central metabolic pathways.
A study on the inter-organ metabolism of branched-chain amino acids (BCAAs) and their keto-acid derivatives (BCKAs) in a pig model demonstrated the power of flux analysis. It revealed specific roles for different organs, with the hindquarter releasing BCKAs and the liver being the primary site for their uptake, highlighting the systemic nature of this metabolic network.
Network Modeling and Simulation:
The data generated from multi-omics and flux analysis can be used to construct and refine computational models of metabolism. These genome-scale metabolic models (GEMs) are mathematical representations of the entire known metabolic network of an organism.
These models can be used to:
Simulate the metabolic consequences of enzyme deficiencies or inhibitions within the acyl phosphate network.
Predict how the network will respond to changes in nutrient availability.
Identify key control points in the metabolism of 2-methylpropanoyl phosphate.
For instance, a model could predict how inhibiting a specific acyl-CoA synthetase would affect not only the levels of its direct product but also the concentrations of dozens of other connected metabolites. These predictions can then guide further experimental work, creating a cycle of iterative model refinement and experimental validation. The enzyme PlsX, which converts acyl-ACP to acyl-phosphate, is a key player in coordinating fatty acid and phospholipid synthesis and has been a subject of such network-level investigation.
| Systems Biology Approach | Description | Type of Data Generated | Application to 2-Methylpropanoyl Phosphate |
| Multi-Omics Integration | Combines genomics, transcriptomics, proteomics, and metabolomics data. | Comprehensive molecular snapshot of the cell state. | Correlating gene expression with metabolite levels to identify key enzymes and regulatory mechanisms. |
| Metabolic Flux Analysis (MFA) | Uses isotope tracers to quantify reaction rates in a metabolic network. | Quantitative data on metabolic pathway activity. | Determining the production and consumption rates of 2-methylpropanoyl phosphate under different conditions. |
| Network Modeling | Creates computational representations of metabolic networks for simulation. | Predictive data on metabolic behavior and control points. | Simulating the systemic effects of inhibiting enzymes in the 2-methylpropanoyl phosphate pathway. |
Advancements in Computational Methodologies for Predicting Acyl Phosphate Reactivity
Computational chemistry and bioinformatics are becoming indispensable tools for understanding the chemical properties and biological functions of molecules like 2-methylpropanoyl phosphate. These methods provide insights that are often difficult or impossible to obtain through experimental approaches alone.
Quantum Mechanics (QM) for Reactivity and Mechanism:
Acyl phosphates are known to be highly reactive intermediates. Quantum mechanics (QM) calculations can be used to precisely model the electronic structure of 2-methylpropanoyl phosphate and predict its intrinsic reactivity. These methods are essential for:
Calculating Reaction Energetics: QM can determine the energy barriers and reaction energies for processes like hydrolysis or acyl transfer to a nucleophile. This helps to understand why certain reactions are favored over others. For instance, studies on the hydrolysis of various phosphate esters have used QM to elucidate the competing reaction mechanisms.
Elucidating Reaction Mechanisms: By mapping the potential energy surface of a reaction, QM can reveal the detailed step-by-step mechanism of enzymatic or non-enzymatic transformations. This includes identifying transition states and short-lived intermediates.
Understanding the Role of Catalysts: QM calculations can model how an enzyme's active site or a metal ion (like Mg²⁺) can lower the activation energy of a reaction by, for example, stabilizing charge buildup in the transition state. Combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful, treating the reactive center with high-level QM while the surrounding protein and solvent are modeled with more computationally efficient MM methods.
Molecular Dynamics (MD) Simulations for Enzyme-Substrate Interactions:
While QM is excellent for studying the details of a chemical reaction, molecular dynamics (MD) simulations are used to model the dynamic behavior of larger systems over time. MD simulations can provide a detailed picture of:
Substrate Binding: How 2-methylpropanoyl phosphate or its precursors diffuse and bind to the active site of an enzyme.
Conformational Changes: The dynamic changes in the shape of both the enzyme and the substrate that occur upon binding and during the catalytic cycle. Simulations of acyl carrier proteins, for example, have revealed how the protein's hydrophobic pocket accommodates acyl chains of different lengths.
Solvent Effects: The crucial role that water molecules and ions play in stabilizing the enzyme-substrate complex and participating in the reaction.
MD simulations can help to understand how the isobutyryl group of 2-methylpropanoyl phosphate specifically interacts with amino acid residues in an enzyme's active site, providing a basis for its substrate specificity.
Machine Learning and QSAR Models:
In recent years, machine learning (ML) has emerged as a powerful tool for predicting chemical properties and reactivity on a large scale. For acyl phosphates, these approaches can be used to:
Develop Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a physical property like stability. By training a model on a dataset of known acyl phosphates and their properties, it's possible to predict the reactivity or inhibitory potential of new, untested compounds.
Predict Reactivity and Stability: ML models, trained on large datasets of experimental or QM-calculated reactivity data, can rapidly predict the half-life or reaction rate of a molecule like 2-methylpropanoyl phosphate under various conditions. This is much faster than performing the experiments or QM calculations for every new compound.
High-Throughput Screening: These predictive models can be used to virtually screen large libraries of potential inhibitors or substrates for enzymes in the acyl phosphate metabolic network, prioritizing the most promising candidates for experimental validation.
| Computational Method | Primary Application | Key Insights Provided | Example for 2-Methylpropanoyl Phosphate |
| Quantum Mechanics (QM) | Elucidating reaction mechanisms and energetics. | Activation energies, transition state structures, electronic properties. | Calculating the energy barrier for the hydrolysis of 2-methylpropanoyl phosphate. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of biomolecules. | Protein-ligand binding, conformational changes, solvent interactions. | Simulating the binding of 2-methylpropanoyl phosphate to a kinase active site and observing induced conformational changes. |
| Machine Learning (ML/QSAR) | Predicting properties from chemical structure. | Structure-activity relationships, predictive models for reactivity and stability. | Developing a QSAR model to predict the inhibitory potency of a series of 2-methylpropanoyl phosphate analogues. |
Q & A
Basic: What synthetic pathways are effective for producing 2-methylpropanoyl phosphate(2-), and what intermediates are critical for yield optimization?
The synthesis of 2-methylpropanoyl phosphate(2-) typically involves esterification or phosphorylation of 2-methylpropanoyl precursors. For example, analogs like methyl or ethyl esters of chlorobenzoyl phenoxy compounds (e.g., methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) are synthesized via nucleophilic substitution or coupling reactions . Key intermediates include acyl chlorides (e.g., 2-methylpropanoyl chloride) and phosphorylating agents. Reaction conditions (e.g., anhydrous environments, controlled pH) and catalysts (e.g., DMAP for ester formation) significantly impact yield. Potassium bis(2-methyl-2-propanyl) phosphate derivatives suggest the use of alkali metal counterions to stabilize the phosphate group during synthesis .
Basic: Which spectroscopic techniques are most reliable for characterizing 2-methylpropanoyl phosphate(2-)?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For instance, ¹H and ¹³C NMR can identify the 2-methylpropanoyl group via characteristic signals: doublet methyl groups at δH 1.11–1.12 and a septet methine proton at δH 2.51 . Two-dimensional NMR techniques (e.g., HSQC, HMBC) confirm connectivity, such as ester or phosphate linkages. Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF provides molecular weight validation and fragmentation patterns. For phosphorylated derivatives, ³¹P NMR is essential to confirm phosphate group integrity .
Basic: What safety protocols are essential for handling 2-methylpropanoyl phosphate(2-) in laboratory settings?
Key safety measures include:
- Engineering controls : Use fume hoods to minimize inhalation exposure and ensure airborne concentrations remain below recommended limits .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Emergency procedures : Immediate flushing with water for 15 minutes if skin/eye contact occurs, and access to emergency showers/eyewash stations .
- Storage : Store in airtight containers away from heat and moisture to prevent decomposition .
Advanced: How can HPLC methods be optimized to resolve impurities in 2-methylpropanoyl phosphate(2-) samples?
Reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) effectively separates impurities. Relative retention times (RRT) for related compounds (e.g., 0.34–1.35 for chlorobenzoyl derivatives) suggest using UV detection at 220–254 nm . Method validation should include spike-and-recovery tests for impurities like unreacted precursors or hydrolysis byproducts. Adjusting mobile phase pH or column temperature can enhance resolution of structurally similar analogs .
Advanced: What degradation pathways occur under varying pH and temperature conditions, and how can stability be assessed?
Hydrolysis is a primary degradation pathway. For example, compounds with 2-methylpropanoyloxy groups (e.g., tetrahydrofuran derivatives) undergo ester cleavage under acidic or alkaline conditions, forming carboxylic acids and phosphates . Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS monitoring identify degradation products. Phosphate ester stability can be assessed via ³¹P NMR to detect hydrolysis-induced shifts in phosphorus environments .
Advanced: How can contradictions in spectral data (e.g., NMR vs. MS) during structural elucidation be resolved?
Discrepancies between NMR and MS data often arise from sample purity or ionization artifacts. For example, MS may detect sodium adducts ([M+Na]⁺), altering apparent molecular weights. To resolve:
- Repurify samples using preparative HPLC to remove contaminants .
- Cross-validate with 2D NMR (e.g., HMBC to confirm long-range correlations) and high-resolution MS (HRMS) for exact mass matching .
- Compare with synthetic standards (e.g., potassium bis(2-methyl-2-propanyl) phosphate) to verify spectral assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
